1-[(3-bromo-4-ethoxybenzyl)amino]propan-2-ol hydrochloride
Overview
Description
1-[(3-bromo-4-ethoxybenzyl)amino]propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C12H19BrClNO2 and its molecular weight is 324.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.02877 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact of Brominated Compounds
Occurrence and Fate in Aquatic Environments : Parabens, which are structurally different but share some chemical properties with brominated compounds, have been widely studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatments, these substances persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Their presence raises concerns about continuous environmental exposure and potential health effects (Haman et al., 2015).
Toxicity and Health Effects : Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are known for their trace contaminants in brominated flame retardants and pose significant health risks similar to their chlorinated counterparts. These compounds can induce various toxic effects, including hepatic and reproductive toxicity, highlighting the importance of understanding and mitigating the health risks associated with exposure (Mennear & Lee, 1994).
Applications in Environmental Remediation
- Chitosan and Its Derivatives for Heavy Metal Removal : Chitosan, a biopolymer, has been extensively researched for its potential in removing heavy metals from water. Its chemical structure allows it to act as an efficient adsorbent, and modifications can enhance its selectivity and adsorption properties for environmental remediation applications (Raafat & Sahl, 2009).
Properties
IUPAC Name |
1-[(3-bromo-4-ethoxyphenyl)methylamino]propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-3-16-12-5-4-10(6-11(12)13)8-14-7-9(2)15;/h4-6,9,14-15H,3,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNPTJHOIXIFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC(C)O)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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